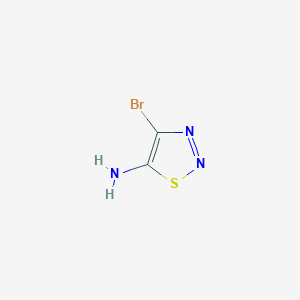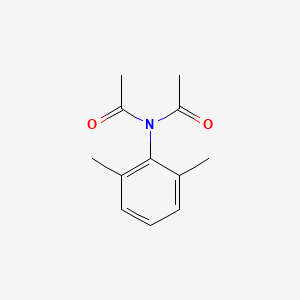![molecular formula C8H6N2O4S B2484554 [(2-Nitrofenil)sulfonil]acetonitrilo CAS No. 100559-85-1](/img/structure/B2484554.png)
[(2-Nitrofenil)sulfonil]acetonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Nitrophenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an acetonitrile group, making it a versatile intermediate in organic synthesis .
Aplicaciones Científicas De Investigación
[(2-Nitrophenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)sulfonyl]acetonitrile typically involves the reaction of 2-nitrobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for [(2-Nitrophenyl)sulfonyl]acetonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Nitrophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Oxidation: Hydrogen peroxide in acetic acid or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl acetonitriles.
Reduction: Aminophenyl sulfonyl acetonitrile.
Oxidation: Sulfone derivatives.
Mecanismo De Acción
The mechanism of action of [(2-Nitrophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(4-Nitrophenyl)sulfonyl]acetonitrile
- [(2-Chlorophenyl)sulfonyl]acetonitrile
- [(2-Methylphenyl)sulfonyl]acetonitrile
Uniqueness
[(2-Nitrophenyl)sulfonyl]acetonitrile is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and biological studies.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-5-6-15(13,14)8-4-2-1-3-7(8)10(11)12/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMKTYAHVZTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
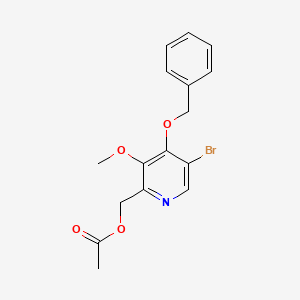

![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)
![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)
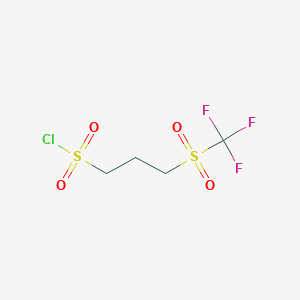

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)

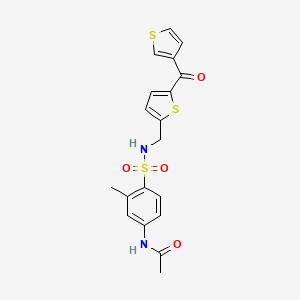
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)

![4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2484490.png)
